molecular formula C16H18O3 B13669464 5-(4-Methoxy-1-naphthyl)pentanoic Acid

5-(4-Methoxy-1-naphthyl)pentanoic Acid

Cat. No.: B13669464
M. Wt: 258.31 g/mol
InChI Key: WSRGKEYWXKCJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxy-1-naphthyl)pentanoic Acid is an organic compound with the molecular formula C16H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-1-naphthol.

    Alkylation: The naphthol undergoes alkylation with a suitable alkyl halide to introduce the pentanoic acid chain.

    Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 5-(4-Hydroxy-1-naphthyl)pentanoic Acid.

    Reduction: 5-(4-Methoxy-1-naphthyl)pentanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(4-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxy-phenyl)pentanoic Acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    5-(4-Hydroxy-1-naphthyl)pentanoic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-1-naphthyl)pentanoic Acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

5-(4-methoxynaphthalen-1-yl)pentanoic acid

InChI

InChI=1S/C16H18O3/c1-19-15-11-10-12(6-2-5-9-16(17)18)13-7-3-4-8-14(13)15/h3-4,7-8,10-11H,2,5-6,9H2,1H3,(H,17,18)

InChI Key

WSRGKEYWXKCJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.